

4-[(Ethylsulfonyl)amino]benzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-[(Ethylsulfonyl)amino]benzoic acid

Cat. No.: B045992

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the chemical properties, synthesis, and potential biological significance of **4-[(Ethylsulfonyl)amino]benzoic acid**. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates predicted properties and presents a detailed experimental protocol for a closely related analog, offering valuable insights for research and development.

Core Chemical Properties

Quantitative data for **4-[(Ethylsulfonyl)amino]benzoic acid** is sparse, with most available information being predictive. These computational estimates provide a foundational understanding of the molecule's physical characteristics.

| Property | Value | Source |
|---------------|--------------------------------|-----------|
| Melting Point | 121 °C | Predicted |
| Boiling Point | 415.0 ± 47.0 °C | Predicted |
| Density | 1.442 ± 0.06 g/cm ³ | Predicted |
| pKa | 4.09 ± 0.10 | Predicted |

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of **4-[(Ethylsulfonyl)amino]benzoic acid** is not readily available in the surveyed literature. However, a representative synthesis for the structurally similar 4-benzenesulfonamidobenzoic acid is well-documented and can serve as a procedural template. The synthesis involves the reaction of 4-aminobenzoic acid with benzenesulfonyl chloride in an aqueous basic solution.

Experimental Protocol: Synthesis of 4-Benzenesulfonamidobenzoic Acid

This protocol is adapted from the synthesis of a closely related sulfonamide and provides a logical workflow for the preparation of compounds in this class.

Materials:

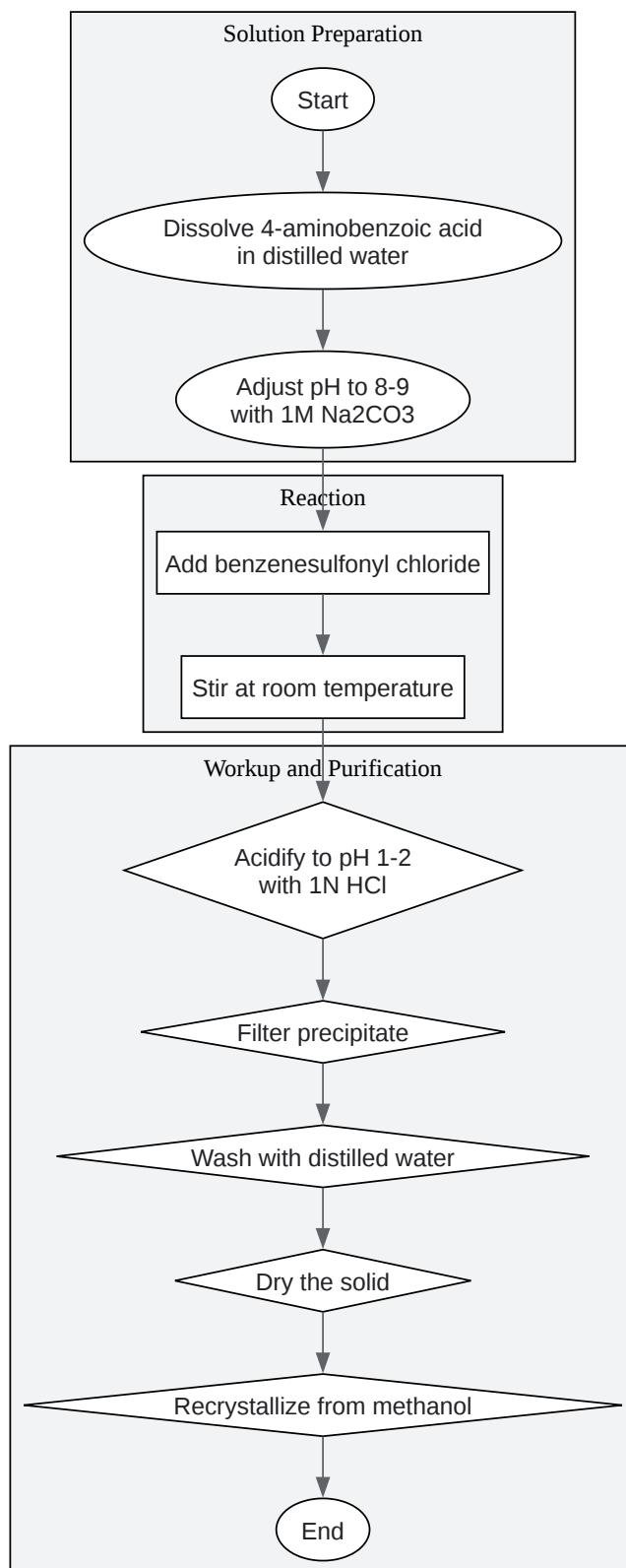
- 4-Aminobenzoic acid
- Benzenesulfonyl chloride
- Sodium carbonate (Na_2CO_3)
- Hydrochloric acid (HCl)
- Distilled water
- Methanol

Procedure:

- **Dissolution of Starting Material:** Dissolve 1 gram (7.3 mmol) of 4-aminobenzoic acid in 10 ml of distilled water.
- **pH Adjustment:** Adjust the pH of the solution to 8–9 using a 1M solution of sodium carbonate.
- **Addition of Sulfonyl Chloride:** To the basic solution, add 1.29 grams (7.3 mmol) of benzenesulfonyl chloride.

- Reaction: Stir the mixture at room temperature until all the suspended benzenesulfonyl chloride has reacted.
- Precipitation: Upon completion of the reaction, acidify the solution to a pH of 1–2 with 1N hydrochloric acid to precipitate the product.
- Isolation and Purification: Filter the resulting precipitate, wash it with distilled water, and then dry it. Recrystallize the crude product from methanol to obtain colorless crystals of 4-benzenesulfonamidobenzoic acid.

Below is a graphical representation of this experimental workflow.



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Caption: Experimental workflow for the synthesis of 4-benzenesulfonamidobenzoic acid.

Chemical Reactivity and Stability

The chemical reactivity of **4-[(Ethylsulfonyl)amino]benzoic acid** is dictated by its three primary functional groups: the carboxylic acid, the sulfonamide, and the aromatic ring.

- Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing nature of the ethylsulfonylamino group.
- Sulfonamide Group: The N-H proton of the sulfonamide is weakly acidic and can be deprotonated under basic conditions. The sulfonamide linkage is generally stable to hydrolysis.
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the carboxyl and ethylsulfonylamino groups will influence the position of substitution.

The stability of the compound is expected to be good under normal laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures may lead to hydrolysis of the sulfonamide or other degradation pathways.

Potential Biological Activity and Signaling Pathways

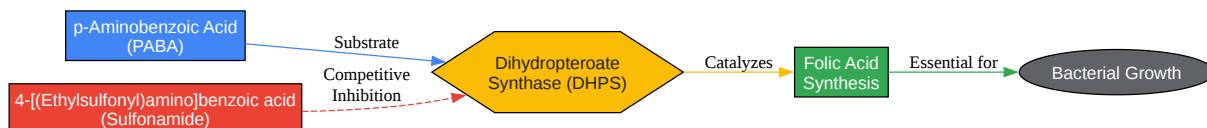
Specific biological studies on **4-[(Ethylsulfonyl)amino]benzoic acid** are not prominent in the available literature. However, the broader classes of molecules to which it belongs, namely sulfonamides and p-aminobenzoic acid (PABA) derivatives, are known for their diverse biological activities.

- Antimicrobial Activity: Many sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid, these compounds can disrupt bacterial growth. It is plausible that **4-[(Ethylsulfonyl)amino]benzoic acid** could exhibit similar antimicrobial properties.
- Anticancer and Other Activities: Derivatives of p-aminobenzoic acid have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral

activities. The specific biological effects are highly dependent on the nature and position of the substituents on the PABA scaffold.

Due to the lack of specific studies, no signaling pathways involving **4-[(Ethylsulfonyl)amino]benzoic acid** can be described at this time. Research into the biological effects of this compound would be a valuable area for future investigation.

The logical relationship for the potential antimicrobial mechanism of action of sulfonamides is depicted below.



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Caption: Potential mechanism of antimicrobial action via competitive inhibition.

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